3,5-Pyridazinediol
Overview
Description
3,5-Pyridazinediol is a chemical compound with the molecular formula C4H4N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3,5-Pyridazinediol, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the design and synthesis of novel derivatives of pyrimidothienopyridazine .Molecular Structure Analysis
The molecular structure of 3,5-Pyridazinediol is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecular weight of 3,5-Pyridazinediol is approximately 112.087 Da .Chemical Reactions Analysis
3,6-Pyridazinediol, a related compound, has been found to react with iron(III) in an acid medium to give a pink color. This color reaction is specific for iron(III) and obeys Beer’s law .Scientific Research Applications
Application 1: Spectrophotometric Determination of Iron
- Summary of the Application : 3,6-Pyridazinediol is used as a specific spectrophotometric reagent for the determination of iron . This method is based on the color reaction of iron (III) with 3,6-Pyridazinediol in the presence of nitric acid, which produces a pink color .
- Methods of Application or Experimental Procedures : Iron (III) reacts with 3,6-Pyridazinediol in the presence of nitric acid to produce a pink color. The intensity of the solution’s color is proportional to the concentration of the absorbing species, and the absorption is proportional to the substance concentration . A calibration curve is built following Beer’s Law, and the iron concentration is verified using the equation of the calibration curve and the absorption under the same experimental conditions .
- Results or Outcomes : The color reaction is specific for iron (III), has 1 µg/ml as the visual limit of identification, and provides the basis of a new spectrophotometric method for the determination of iron .
Application 2: Antimicrobial and Antidepressant
- Summary of the Application : Pyridazine and pyridazinone derivatives, which include 3,5-Pyridazinediol, have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .
- Methods of Application or Experimental Procedures : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using standard pharmacological assays .
Application 3: Anti-hypertensive and Anticancer
- Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have also been found to have anti-hypertensive and anticancer activities .
- Methods of Application or Experimental Procedures : As with the antimicrobial and antidepressant applications, these compounds are synthesized and then tested using standard pharmacological assays .
- Results or Outcomes : Again, the specific outcomes can vary, but many derivatives have shown promising results in preclinical testing for anti-hypertensive and anticancer activities .
Application 4: Anti-inflammatory and Analgesic
- Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have been demonstrated to possess anti-inflammatory and analgesic properties .
- Methods of Application or Experimental Procedures : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using standard pharmacological assays .
Application 5: Antiplatelet and Antiulcer
- Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have also been found to have antiplatelet and antiulcer activities .
- Methods of Application or Experimental Procedures : As with the antimicrobial and antidepressant applications, these compounds are synthesized and then tested using standard pharmacological assays .
- Results or Outcomes : Again, the specific outcomes can vary, but many derivatives have shown promising results in preclinical testing for antiplatelet and antiulcer activities .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJGQWOSFQJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716037 | |
Record name | 5-Hydroxypyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,5-diol | |
CAS RN |
17285-29-9 | |
Record name | 17285-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxypyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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